Forensic Differentiation from Aminorex — Chromatographic Resolution and Metabolic Half-Life
4-Phenyl-2-imidazolidinone is a constitutional isomer of aminorex (2-amino-5-phenyl-2-oxazoline). Despite their structural similarity, the two compounds exhibit distinct chromatographic and metabolic profiles, enabling unambiguous differentiation in forensic and doping control contexts. In a controlled human study (n=3, 10 mg intranasal tetramisole), 4-phenyl-2-imidazolidinone demonstrated a plasma half-life of 14.0–15.9 hours, substantially longer than the primary metabolite p-hydroxy-PTHIT (3.4–5.8 hours) [1]. This extended half-life directly translates to a prolonged detection window, making it the preferred marker for levamisole/tetramisole exposure in equine and human doping control [2].
| Evidence Dimension | Plasma elimination half-life (human) |
|---|---|
| Target Compound Data | 14.0–15.9 hours |
| Comparator Or Baseline | p-hydroxy-PTHIT (levamisole metabolite): 3.4–5.8 hours |
| Quantified Difference | ~3–4× longer half-life |
| Conditions | Controlled nasal administration of 10 mg tetramisole (n=3), LC-MS/MS quantification (LOQ 0.05 ng/mL) |
Why This Matters
The extended half-life provides a significantly longer detection window, establishing 4-phenyl-2-imidazolidinone as a critical analytical reference standard for forensic and anti-doping laboratories.
- [1] Hundertmark, M., et al. (2023). Analysis of tetramisole metabolites – Is 'Aminorex' found in forensic samples of cocaine users actually 4-phenyl-2-imidazolidinone? Drug Testing and Analysis, 15(6), 672-682. View Source
- [2] Ho, E.N.M., et al. (2009). Aminorex and rexamino as metabolites of levamisole in the horse. Analytica Chimica Acta, 638(1), 58-68. View Source
